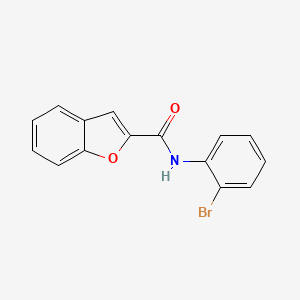

N-(2-Bromophenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

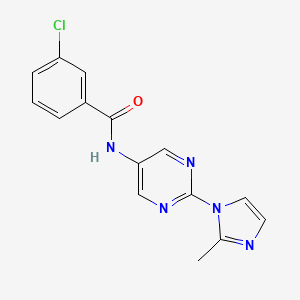

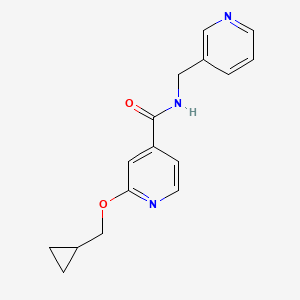

“N-(2-Bromophenyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C15H10BrNO2 . It is a type of benzofuran derivative .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “N-(2-Bromophenyl)benzofuran-2-carboxamide”, often involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . In this process, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of “N-(2-Bromophenyl)benzofuran-2-carboxamide” is composed of fused benzene and furan rings . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including “N-(2-Bromophenyl)benzofuran-2-carboxamide”, have been shown to undergo a variety of chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Wissenschaftliche Forschungsanwendungen

Diversity-Oriented Synthesis Techniques

- A two-step, diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides has been developed. This method involves the Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction, providing a collection of N-aryl 2-bromoacetamides. These compounds are then reacted to furnish benzofuran-2-carboxamides, which could be beneficial in various applications (Han, Wu, & Dai, 2014).

Cholinesterase Inhibitory Activity

- A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have shown potent butyrylcholinesterase inhibitory activity. This research indicates potential applications of these compounds in the treatment or study of diseases related to cholinesterase enzymes, such as Alzheimer's (Abedinifar et al., 2018).

Anti-Inflammatory and Analgesic Properties

- Benzofuran-2-carboxamides synthesized via a microwave-assisted one-pot parallel approach showed significant anti-inflammatory, analgesic, and antipyretic activities in vivo. This suggests their potential use in developing new therapeutic agents for these conditions (Xie et al., 2014).

Sigma Receptor Ligands

- Novel benzofuran-2-carboxamide ligands synthesized for sigma receptors showed high affinity at the sigma-1 receptor. This finding opens avenues for the use of such compounds in the study and treatment of neurological disorders associated with sigma receptors (Marriott et al., 2012).

Microwave-Assisted Multicomponent Synthesis

- A practical microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides has been developed. This efficient method could be exploited in drug discovery campaigns for rapid identification of biologically active compounds (Vincetti et al., 2016).

Molecular Property and Spectroscopy Study

- Theoretical and experimental characterization of novel benzofuran-based acrylamide monomers, including N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide, has been conducted. This study contributes to understanding the molecular structure, spectroscopic properties, and chemical reactivity of such compounds (Barım & Akman, 2021).

Zukünftige Richtungen

Benzofuran compounds, including “N-(2-Bromophenyl)benzofuran-2-carboxamide”, have attracted considerable attention due to their diverse pharmacological activities and potential applications as drugs . Future research may focus on designing new benzofuran derivatives for various therapeutic applications .

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-2-3-7-12(11)17-15(18)14-9-10-5-1-4-8-13(10)19-14/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJXUQMSYSSPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromophenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2439160.png)

![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2439169.png)